Product packaging for Azocan-1-yl(oxo)acetic acid(Cat. No.:CAS No. 1142202-56-9)

Azocan-1-yl(oxo)acetic acid

Cat. No.: B1293988
CAS No.: 1142202-56-9
M. Wt: 185.22 g/mol
InChI Key: GOSNZTMEKBYIQT-UHFFFAOYSA-N
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Description

Azocan-1-yl(oxo)acetic acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B1293988 Azocan-1-yl(oxo)acetic acid CAS No. 1142202-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azocan-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(9(12)13)10-6-4-2-1-3-5-7-10/h1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSNZTMEKBYIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266713
Record name 1(2H)-Azocineacetic acid, hexahydro-α-oxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-56-9
Record name 1(2H)-Azocineacetic acid, hexahydro-α-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Azocineacetic acid, hexahydro-α-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Azocan 1 Yl Oxo Acetic Acid

Strategic Approaches to the Synthesis of the Azocan-1-yl(oxo)acetic Acid Core Structure

The construction of the this compound framework can be approached through various synthetic strategies, ranging from linear multi-step sequences to more advanced photochemical methods.

The synthesis of the target compound logically proceeds through the formation of the azocane (B75157) ring followed by N-acylation. A generalized, multi-step synthetic approach can be conceptualized by working backward from the final product, a method known as retrosynthesis. libretexts.org

A plausible pathway would begin with the synthesis of the azocane (heptamethyleneimine) ring, which can be accomplished through methods such as the ring expansion of smaller lactams or the cyclization of appropriate amino alcohols or dihalides. Once the azocane is obtained, the key step is the introduction of the oxoacetic acid group. This is typically achieved through acylation of the secondary amine of the azocane ring. A common method involves the use of an activated derivative of oxalic acid, such as oxalyl chloride or a mono-ester of oxalic acid.

Table 1: Proposed Multi-Step Synthesis of this compound

StepStarting MaterialReagents and ConditionsIntermediate/Product
1AzocaneEthyl oxalyl chloride, Triethylamine, Dichloromethane (B109758)Ethyl azocan-1-yl(oxo)acetate
2Ethyl azocan-1-yl(oxo)acetateNaOH (aq), then H3O+This compound

Advanced synthetic methodologies, such as photostimulated reactions, offer alternative routes to oxo acids and their precursors. arkat-usa.org Specifically, the synthesis of ε-oxo acids has been successfully achieved through a photostimulated radical-nucleophilic substitution (SRN1) mechanism. researchgate.netumich.educonicet.gov.arresearchgate.net This process involves the reaction of a substrate, such as an iodo-substituted acetate (B1210297) ion, with a carbanion nucleophile under photoinitiation. arkat-usa.orgresearchgate.net

In a typical SRN1 reaction for synthesizing ε-oxo acids, an aryl iodide serves as the electron acceptor. researchgate.net Upon irradiation with light, an electron transfer occurs, generating a radical anion which then fragments to form an aryl radical. arkat-usa.org This radical can then react with a ketone enolate ion (the carbanion) to form a new carbon-carbon bond, ultimately leading to the oxo acid structure after workup. arkat-usa.orgresearchgate.net While not explicitly documented for this compound, this photostimulated approach represents a potential pathway for creating complex oxo acids that could be adapted for synthesizing analogues or precursors. umich.eduresearchgate.net The key advantage of such methods is the ability to form carbon-carbon bonds under mild conditions. arkat-usa.org

Condensation reactions are fundamental in organic synthesis for building molecular complexity. In the context of synthesizing analogues of this compound, condensation reactions can be employed at various stages. For example, ε-oxo acids, once formed, can undergo condensation with reagents like ammonium (B1175870) acetate to produce heterocyclic structures such as 3-benzazepin-2-ones. arkat-usa.orgresearchgate.netconicet.gov.ar

Another relevant application is the Claisen condensation or related reactions to construct the α-keto ester moiety. The condensation of an N-acyl azocane with a suitable oxalate (B1200264) ester, promoted by a strong base, could potentially form the desired skeleton. Furthermore, condensation reactions are pivotal in the synthesis of various complex heterocyclic systems, which could share structural similarities with the azocane ring. scholaris.cacjnmcpu.com For instance, the synthesis of certain fused nitrogen heterocycles has been achieved through cascade reactions that involve condensation steps. scholaris.ca These strategies highlight the utility of condensation chemistry in generating a diverse library of molecules related to the target compound.

Derivatization and Functionalization of this compound

The carboxylic acid moiety of this compound is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives through reactions such as amidation and esterification. epo.orgresearchgate.net

The conversion of the carboxylic acid group into amides and esters is a cornerstone of functional group interconversion. researchgate.net

Amidation: The reaction of this compound with a primary or secondary amine in the presence of a coupling agent yields the corresponding amide. This reaction is fundamental in peptide synthesis and medicinal chemistry for linking molecular fragments. A broad range of amines can be used, leading to a diverse set of N-substituted derivatives. researchgate.netorganic-chemistry.org

Esterification: Similarly, reacting the parent acid with an alcohol under appropriate conditions produces an ester. Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method. Alternatively, for more sensitive substrates, the reaction can be performed under milder conditions using coupling agents. rhhz.net

These transformations allow for the modulation of the compound's physicochemical properties, such as solubility and lipophilicity.

To facilitate the amidation and esterification of carboxylic acids under mild conditions and with high efficiency, a variety of coupling reagents have been developed. uniurb.it These reagents work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by an amine or alcohol. uniurb.it

The activated species is often an active ester, a mixed anhydride (B1165640), or a transient intermediate that readily reacts with the nucleophile. uniurb.it The use of these reagents is particularly important when dealing with sensitive molecules or to prevent side reactions like racemization in chiral compounds. organic-chemistry.org Propylphosphonic anhydride (T3P®) and various carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are common examples of such reagents. organic-chemistry.orgnih.gov Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to improve reaction rates and suppress side reactions. uniurb.it

Table 2: Selected Coupling Reagents for Amidation and Esterification

Coupling ReagentAbbreviationTypical Application
N,N'-DicyclohexylcarbodiimideDCCAmide and ester synthesis. uniurb.it
1-HydroxybenzotriazoleHOBtAdditive used with carbodiimides to prevent racemization and increase efficiency. uniurb.it
Propylphosphonic AnhydrideT3P®A versatile reagent for promoting amide bond formation. organic-chemistry.orgnih.gov
(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esterN/AAn efficient agent for the chemoselective amidation of carboxylic acids. researchgate.net

Modifications and Ring Expansions/Contractions of the Azocan Ring System

The modification of the core azocane structure is often achieved through strategic ring expansion or contraction reactions, allowing for the generation of diverse molecular scaffolds from more readily available smaller or larger ring systems.

Ring Expansion: Ring expansion methodologies provide an effective route to the azocane framework from smaller, more common heterocyclic systems like piperidines. researchgate.netrsc.org These methods are advantageous as they can bypass difficult end-to-end cyclization approaches for forming medium-sized rings. researchgate.net

Palladium-Catalyzed Rearrangements: A prominent method involves the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines. rsc.org This allylic amine rearrangement provides a direct and stereoselective pathway to functionalized azocanes under mild conditions. rsc.org The process can proceed with high enantioretention, making it valuable for creating enantioenriched scaffolds. rsc.org

Rhodium-Catalyzed Cycloaddition–Fragmentation: Cationic rhodium(I) catalyst systems can be employed in a cycloaddition–fragmentation sequence starting from N-cyclopropylacrylamides. nih.govacs.org Under a carbon monoxide atmosphere, this process generates rhodacyclopentanone intermediates that undergo alkene insertion and fragmentation to yield substituted azocanes. nih.govacs.org

Metal-Free Ring Expansion: α-Trifluoromethyl azocanes can be synthesized from 2-(trifluoropropan-2-ol) piperidines via a metal-free ring-expansion strategy. This reaction proceeds through a bicyclic azetidinium intermediate, which is then opened by various nucleophiles to afford the azocane product with excellent selectivity and in good yields. researchgate.net

Bismuth-Catalyzed Expansion: A bismuth-catalyzed ring-expansion of 1,4-diketones with primary amines has been developed to furnish eight-membered rings, including benzo[c]azocine derivatives. nih.gov

Ring Contraction: While less common, ring contraction provides a pathway to modify azocane derivatives into different heterocyclic systems. For instance, research has demonstrated the ring contraction of benzazocinones, which are related to the azocane family, into glutarimides. researchgate.net This transformation highlights the chemical versatility of the eight-membered ring system, allowing it to serve as a precursor to smaller, functionalized lactams. researchgate.net

MethodStarting MaterialCatalyst/ReagentsProductKey FindingReference
Palladium-Catalyzed Ring Expansion2-Alkenyl Piperidines[Pd(allyl)Cl]₂AzocanesEfficient, stereoselective two-carbon homologation with high enantioretention. rsc.org
Rhodium-Catalyzed Cycloaddition-FragmentationN-CyclopropylacrylamidesCationic Rh(I) / COFunctionalized AzocanesModular entry to azocanes via a carbonylative cyclization process. nih.govacs.org
Metal-Free Ring Expansion2-(trifluoropropan-2-ol) piperidinesNucleophiles (amines, alcoholates, etc.)α-Trifluoromethyl AzocanesProceeds via a bicyclic azetidinium intermediate with high selectivity. researchgate.net
Bismuth-Catalyzed Ring Expansion1,4-DiketonesBismuth Catalyst / Primary AminesAnnulated AzocinesEffective method for creating fused azocine (B12641756) ring systems. nih.gov
Ring ContractionBenzazocinonesDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)GlutarimidesDemonstrates the transformation of the azocane framework into smaller rings. researchgate.net

Reaction Conditions and Process Optimization

The efficiency, yield, and selectivity of the synthesis of this compound and its precursors are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, operating temperature, and pressure.

The solvent is a critical component in chemical synthesis, influencing reactant solubility, catalyst activity, and transition state stability.

Polarity and Dispersity: In catalyst preparation, particularly with nonpolar carriers like activated carbon, the solvent's polarity is crucial. nih.gov Using a mixed solvent system instead of pure water can reduce the solution's polarity, leading to better dispersion of the active metallic component, a significant increase in the catalyst's specific surface area, and ultimately, enhanced catalytic activity. nih.gov For example, in the synthesis of vinyl acetate, a catalyst prepared with a mixed solvent showed a 22% higher conversion of acetic acid compared to one prepared with water. nih.gov

Reaction Medium: The choice of solvent can dictate the outcome of a reaction. In palladium-catalyzed ring expansions of piperidines, reactions have been successfully carried out in various solvents, including dichloromethane (DCM), acetonitrile (B52724) (MeCN), and 1,2-dichloroethane (B1671644) (DCE), with the optimal choice often depending on the specific substrate and desired reaction temperature. rsc.org

Extraction Efficiency: In downstream processing, such as the liquid-liquid extraction of acetic acid, solvent choice directly impacts recovery yields. The polarity of both the solvent and any modifiers is critical. researchgate.net For instance, when using Alamine 336 as an extractant, employing the more polar alcohol 1-octanol (B28484) as a solvent results in higher distribution coefficients than with 1-decanol. researchgate.net Similarly, modifying an inert diluent like xylene with a polar modifier positively affects its extraction power for acetic acid. researchgate.net

ProcessSolvent SystemEffectReference
Catalyst Preparation (Zn(OAc)₂/AC)Mixed Solvent vs. WaterIncreased catalyst activity and acetic acid conversion by 22%. nih.gov
Pd-Catalyzed Ring ExpansionDCM, MeCN, DCESolvent choice is dependent on substrate and reaction temperature. rsc.org
Acetic Acid Extraction1-Octanol vs. 1-Decanol (with Alamine 336)Higher distribution coefficients (KD) with the more polar 1-octanol. researchgate.net
Acetic Acid ExtractionXylene modified with 30% 1-OctanolRecovered 67% of acetic acid, demonstrating positive modification effect. researchgate.net

Temperature and pressure are fundamental thermodynamic parameters that control reaction kinetics and equilibrium.

Temperature: Reaction temperature directly influences the rate of chemical transformations. In the carbonylation of methanol (B129727) to produce acetic acid, reactions are conducted at elevated temperatures of 170-180°C to achieve high conversion rates and space-time yields. patsnap.com Conversely, some reactions require controlled, lower temperatures; for example, certain reactions involving PCl₅ are conducted at 0–5°C to suppress decomposition. In the palladium-catalyzed ring expansion to form azocanes, the temperature is adjusted based on the substrate, with some reactions running at 40°C and others requiring heating to 80°C to proceed efficiently. rsc.org

Pressure: High pressure is often necessary to maintain reactants in the desired phase or to increase the concentration of gaseous reactants. The synthesis of acetic acid via butane (B89635) oxidation is performed under high pressure (55 atm) and high temperature (150°C) to keep the butane in a liquid state. wikipedia.org Similarly, the rhodium-catalyzed carbonylation of methanol requires a constant pressure of carbon monoxide (4.0 MPa) to drive the reaction towards the desired acetic acid product. patsnap.com

ReactionTemperaturePressureSignificanceReference
Methanol Carbonylation170–180 °C4.0 MPaOptimized for high space-time yield of acetic acid. patsnap.com
Butane Oxidation150 °C55 atmKeeps butane in the liquid phase for the reaction. wikipedia.org
Pd-Catalyzed Ring Expansion40–80 °CAtmosphericTemperature is varied to suit different substrates for efficient conversion. rsc.org

Catalysis is fundamental to the efficient and selective synthesis of the azocane ring and its derivatives. Various catalyst systems, including those based on transition metals and organocatalysts, have been developed.

Rhodium Catalysis: Rhodium catalysts are particularly effective for constructing the azocane skeleton. Cationic Rh(I) complexes, ligated with phosphines, are used to catalyze the cycloaddition-fragmentation of N-cyclopropylacrylamides, providing a direct route to functionalized azocanes. nih.govacs.org Rhodium-based bimetallic catalysts have also been developed for the oxo synthesis of acetic acid itself from methanol and carbon monoxide, demonstrating high conversion rates. patsnap.com

Palladium Catalysis: Palladium catalysts are instrumental in ring expansion reactions. A system using [Pd(allyl)Cl]₂ enables the two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines to their corresponding azepane and azocane counterparts. rsc.org This methodology is noted for its mild conditions and tolerance of various functional groups. rsc.org

Organocatalysis: Metal-free catalytic systems are an attractive alternative. Bifunctional aminocatalysts have been successfully used in enantioselective Michael addition–ring expansion cascade reactions of cyclobutanones to prepare functionalized eight-membered benzolactams (benzazocinones). researchgate.net

Other Metal Catalysts: Bismuth catalysts have been shown to be effective in the ring expansion of 1,4-diketones to form azocine derivatives, expanding the toolkit for synthesizing these eight-membered rings. nih.gov

The functionality present in the azocane products from these catalytic reactions, such as a twisted enamide moiety, provides opportunities for further derivatization into more complex structures. nih.govacs.org

Catalyst SystemTransformation TypeSubstrateProductReference
Cationic Rh(I) with Phosphine LigandsCycloaddition-FragmentationN-CyclopropylacrylamidesFunctionalized Azocanes nih.govacs.org
[Pd(allyl)Cl]₂Two-Carbon Ring Expansion2-Alkenyl PiperidinesAzocanes rsc.org
Bifunctional AminocatalystsMichael Addition-Ring ExpansionCyclobutanones and nitrostyrenesBenzazocinones researchgate.net
Bismuth CatalystsRing Expansion1,4-Diketones and Primary AminesAnnulated Azocines nih.gov
Pyridine-2-formic acid rhodium-neodymiumMethanol CarbonylationMethanol and Carbon MonoxideAcetic Acid patsnap.com

Mechanistic and Kinetic Studies of this compound Remain Largely Undocumented in Public Research

Following an extensive search of scientific literature and chemical databases, it has been determined that detailed mechanistic investigations and kinetic studies specifically focused on the compound this compound are not publicly available. While information regarding the compound's basic properties, such as its chemical structure and molecular weight, is accessible, in-depth research into its reaction pathways, transition states, intermediates, and kinetic profiles appears to be unpublished or proprietary.

The compound, with the IUPAC name 2-(azocan-1-yl)-2-oxoacetic acid, is listed in several chemical supplier catalogs and databases like PubChem and Sigma-Aldrich. These sources confirm its molecular formula (C9H15NO3) and structure, which features an eight-membered azocane ring attached to an oxoacetic acid moiety. This α-keto acid structure suggests potential for various chemical transformations. The presence of the azocane ring is known to introduce unique steric and conformational effects that can influence reactivity in related molecules.

However, the specific experimental data and computational analysis required to fulfill the detailed outline below are absent from the available literature. This includes:

Proposed Reaction Pathways and Transition State Analysis: No studies were found that computationally or experimentally map the energy profiles, identify transition states, or propose detailed mechanisms for reactions involving this compound.

Identification and Characterization of Reaction Intermediates: The scientific literature lacks reports on the isolation or spectroscopic characterization of intermediates formed during transformations of this compound.

Stereochemical Control and Stereoselectivity: While stereocontrol is a critical aspect of reactions involving cyclic amines, no specific studies on achieving stereoselectivity with this compound have been published.

Kinetic Analysis: There is no available data on the determination of reaction orders, rate constants, or the elucidation of rate-determining steps for any chemical process involving this specific compound.

General principles of chemical kinetics and reaction mechanisms allow for postulation about its reactivity. For instance, reactions could involve nucleophilic attack at the carbonyl carbons or reactions related to the tertiary amine. However, without specific studies, such discussions would be purely hypothetical and would not meet the requirement for a scientifically accurate article based on sourced findings for this compound.

Mechanistic Investigations and Kinetic Studies of Reactions Involving Azocan 1 Yl Oxo Acetic Acid

Thermodynamic Parameters and Energetic Profiles

The thermodynamic profile of a chemical reaction provides crucial insights into its spontaneity, heat exchange with the surroundings, and the extent to which it will proceed towards equilibrium.

Determination of Enthalpy and Entropy of Reaction

The enthalpy change (ΔH) of a reaction quantifies the heat absorbed or released during the reaction under constant pressure. A negative ΔH indicates an exothermic reaction that releases heat, while a positive ΔH signifies an endothermic reaction that absorbs heat from the surroundings. libretexts.org

The entropy change (ΔS) reflects the change in the degree of disorder or randomness of the system. libretexts.org A positive ΔS suggests an increase in disorder, often seen in reactions where the number of product molecules is greater than the number of reactant molecules. Conversely, a negative ΔS indicates a decrease in disorder. libretexts.org

Specific experimental values for the enthalpy and entropy of reactions involving Azocan-1-yl(oxo)acetic acid have not been reported in the available literature. The determination of these parameters would require calorimetric studies. The following table provides hypothetical values to illustrate the concepts.

Table 2: Hypothetical Thermodynamic Parameters for a Reaction This table is for illustrative purposes only.

Thermodynamic Parameter Hypothetical Value
Enthalpy of Reaction (ΔH) -75 kJ/mol

Gibbs Free Energy Changes in Reaction Equilibria

The Gibbs free energy change (ΔG) combines the effects of enthalpy and entropy to determine the spontaneity of a reaction at a constant temperature and pressure. libretexts.org The relationship is given by the equation: ΔG = ΔH - TΔS, where T is the temperature in Kelvin. libretexts.org

A negative ΔG indicates a spontaneous (exergonic) reaction that favors the formation of products. libretexts.orglibretexts.org A positive ΔG signifies a non-spontaneous (endergonic) reaction that will not proceed in the forward direction without an external input of energy. savemyexams.comyoutube.com When ΔG is zero, the reaction is at equilibrium, and the rates of the forward and reverse reactions are equal. libretexts.orgsavemyexams.com

The standard Gibbs free energy change (ΔG°) is related to the equilibrium constant (K) of a reaction by the equation: ΔG° = -RT lnK, where R is the gas constant and T is the temperature in Kelvin. savemyexams.comsavemyexams.com This equation allows for the calculation of the equilibrium constant from thermodynamic data and provides a quantitative measure of how far a reaction will proceed towards completion. savemyexams.com

Detailed experimental data on the Gibbs free energy changes for reactions involving this compound are not available.

Activation Energy Determination for Elementary Steps

The activation energy (Ea) is the minimum amount of energy that reacting molecules must possess to initiate a chemical reaction. savemyexams.com It represents an energy barrier that must be overcome for reactants to be converted into products. A higher activation energy corresponds to a slower reaction rate, as fewer molecules will have sufficient kinetic energy to surpass this barrier upon collision.

Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the rate of the reaction without being consumed in the process. savemyexams.com

The determination of activation energy typically involves studying the effect of temperature on the reaction rate and applying the Arrhenius equation. As with other thermodynamic parameters, specific experimental data for the activation energy of elementary steps in reactions involving this compound is not present in the reviewed scientific literature.

Table 3: Representative Data for Activation Energy Determination This table is for illustrative purposes only and does not represent experimental data for this compound.

Temperature (K) Rate Constant (k) (s⁻¹)
298 0.05
308 0.15
318 0.40

Advanced Spectroscopic Characterization and Structural Elucidation of Azocan 1 Yl Oxo Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For Azocan-1-yl(oxo)acetic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the azocane (B75157) ring. Due to the amide bond, hindered rotation around the N-C(O) bond may lead to the observation of rotamers at lower temperatures, resulting in a broadening or duplication of signals for the protons adjacent to the nitrogen atom (α-protons).

The protons on the seven-membered azocane ring would likely appear as a series of complex multiplets in the upfield region of the spectrum. The protons on the carbons alpha to the nitrogen (positions 2 and 8) are expected to be the most deshielded of the ring protons due to the electron-withdrawing effect of the adjacent nitrogen atom. The remaining methylene (B1212753) protons (β, γ, and δ) would resonate at progressively higher fields. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ at 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-8 (α-CH₂)3.5 - 3.8m-
H-3, H-7 (β-CH₂)1.6 - 1.8m-
H-4, H-6 (γ-CH₂)1.5 - 1.7m-
H-5 (δ-CH₂)1.4 - 1.6m-
COOH>10br s-
m = multiplet, br s = broad singlet

Carbon (¹³C) NMR Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides critical information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom. The two carbonyl carbons of the oxoacetic acid moiety would be the most downfield signals, with the carboxylic acid carbon appearing around 160-170 ppm and the ketone-like carbonyl carbon resonating at a slightly more downfield position.

The carbons of the azocane ring would appear in the aliphatic region of the spectrum. Similar to the proton spectrum, the carbons alpha to the nitrogen (C2 and C8) would be the most deshielded of the ring carbons. The remaining methylene carbons would have chemical shifts dependent on their proximity to the nitrogen atom. The presence of rotamers could also lead to the broadening or splitting of signals for the carbons near the amide bond.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ at 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ketone)165 - 175
C=O (acid)160 - 170
C-2, C-8 (α-CH₂)45 - 55
C-3, C-7 (β-CH₂)25 - 35
C-4, C-6 (γ-CH₂)20 - 30
C-5 (δ-CH₂)20 - 30

Advanced Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be employed.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling relationships between protons, allowing for the tracing of the proton-proton connectivity within the azocane ring. Cross-peaks would be expected between adjacent methylene groups (e.g., between H-2/H-3, H-3/H-4, etc.), confirming the sequence of the aliphatic chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the previously assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between the azocane ring and the oxoacetic acid moiety. For instance, correlations would be expected from the α-protons (H-2, H-8) of the azocane ring to the carbonyl carbons of the oxoacetic acid group, unequivocally confirming the N-acylation.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. In a flexible seven-membered ring like azocane, this technique can help to elucidate the preferred conformations of the ring in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule would be expected to be detected as the protonated molecular ion [M+H]⁺. In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, from which the elemental formula (C₉H₁₅NO₃) can be confirmed with high accuracy.

Table 3: Predicted ESI-MS Data for this compound

IonPredicted m/z (Monoisotopic)
[M+H]⁺186.1125
[M+Na]⁺208.0944
[M-H]⁻184.0979

Tandem Mass Spectrometry (MSn) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MSⁿ) involves the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected.

A primary fragmentation would likely be the loss of the carboxylic acid group as CO₂ and H₂O. Another expected fragmentation pathway would involve the cleavage of the amide bond, leading to the formation of the azocane cation or related fragments. The fragmentation of the azocane ring itself could also produce a series of smaller fragment ions. By analyzing these fragmentation patterns, the connectivity of the molecule can be further confirmed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass. For this compound, which has a molecular formula of C₉H₁₅NO₃, HRMS is used to determine its experimental exact mass and compare it to the theoretically calculated value. scbt.comcalpaclab.comscbt.com

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₁₅NO₃
Theoretical Exact Mass ([M+H]⁺) 186.1125 Da
Expected Experimental Mass ([M+H]⁺) 186.1125 ± 0.0009 Da (assuming 5 ppm error)

Note: The table presents the calculated theoretical mass. Experimental values are obtained through direct analysis.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. The IR spectrum provides information about molecular vibrations, with different functional groups absorbing infrared radiation at characteristic frequencies. The structure of this compound contains several key functional groups: a carboxylic acid, an amide (specifically an α-ketoamide), and a saturated heterocyclic (azocane) ring.

The IR spectrum of this compound is expected to show distinctive absorption bands. A very broad peak, typically spanning from 2500 to 3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid group. youtube.com The spectrum would also feature strong absorptions in the carbonyl region (1650-1800 cm⁻¹). This region is complex due to the presence of two C=O groups: the carboxylic acid carbonyl and the amide carbonyl. Typically, the carboxylic acid C=O stretch appears around 1710-1730 cm⁻¹, while the amide C=O (Amide I band) stretch is found at a slightly lower frequency, generally below 1700 cm⁻¹. youtube.compg.edu.pl Furthermore, C-H stretching vibrations from the saturated methylene groups of the azocane ring are expected in the 2850-2960 cm⁻¹ range. libretexts.org

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Broad, Strong
Alkane (Azocane ring) C-H stretch 2850 - 2960 Strong
Carboxylic Acid C=O stretch ~1710 - 1730 Strong

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry Determination

The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. If the compound crystallizes in a non-centrosymmetric space group, SCXRD can also be used to establish the absolute stereochemistry. nih.govmdpi.com While a specific crystal structure for this compound is not publicly available, analysis of related azocane derivatives demonstrates the power of this technique in confirming molecular configurations. researchgate.net A successful crystallographic analysis would yield a set of parameters defining the crystal lattice and the atomic coordinates within it.

Table 3: Representative Crystallographic Data Obtainable from SCXRD Analysis

Parameter Description Example Value
Crystal System The crystal system describes the symmetry of the crystal lattice. Monoclinic
Space Group The space group provides a detailed description of the symmetry elements. P2₁/c
a, b, c (Å) The lengths of the unit cell axes. a = 14.6, b = 8.6, c = 16.6
α, β, γ (°) The angles between the unit cell axes. α = 90, β = 116.3, γ = 90
Volume (ų) The volume of the unit cell. 1885

Note: The values in this table are hypothetical examples based on published data for similar organic molecules and represent the type of information generated by an SCXRD experiment. eurjchem.com

Computational Chemistry and Molecular Modeling of Azocan 1 Yl Oxo Acetic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the fundamental principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide a static, time-independent view of molecular properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic properties of a molecule based on its electron density. mdpi.comresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for a molecule of this size. mdpi.com

Geometry optimization is a primary application of DFT, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure. For Azocan-1-yl(oxo)acetic acid, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. researchgate.net The resulting optimized geometry provides key structural parameters. Furthermore, DFT calculations yield valuable information about the electronic structure, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP), which can indicate regions of nucleophilic and electrophilic character. dntb.gov.uamdpi.com

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation (B3LYP/6-31G(d,p))

ParameterBond/AngleOptimized Value
Bond Lengths (Å)
C=O (keto)1.23
C=O (acid)1.22
C-O (acid)1.35
O-H (acid)0.97
N-C (amide)1.37
C-C (α-keto)1.52
Bond Angles (°)
O=C-N121.5
O=C-C119.8
C-O-H108.5

This interactive table contains hypothetical data for illustrative purposes.

This compound possesses functional groups capable of acting as both hydrogen bond donors and acceptors. The carboxylic acid group (-COOH) is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen), while the keto-carbonyl oxygen and the azocane (B75157) nitrogen atom can also act as hydrogen bond acceptors. mdpi.comescholarship.org

Quantum mechanical calculations are essential for characterizing these interactions. By analyzing the optimized geometry of dimers or larger clusters of the molecule, one can identify and quantify intermolecular hydrogen bonds. cuny.edu The strength of these bonds can be estimated by calculating the dimerization energy (ΔEdim), which is the energy difference between the hydrogen-bonded complex and the individual monomers. cuny.edu Further analysis using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can elucidate the nature of the bonding interactions by examining the electron density at bond critical points. dntb.gov.ua Intramolecular hydrogen bonding, for instance between the carboxylic proton and the adjacent keto-oxygen, can also be investigated to understand its influence on the molecule's preferred conformation.

Table 2: Hypothetical Hydrogen Bond Energetics for this compound Dimers

Hydrogen Bond TypeDonorAcceptorDistance (Å)Dimerization Energy (kcal/mol)
Carboxylic Acid DimerO-H (acid)O=C (acid)1.85-8.5
Acid-Keto InteractionO-H (acid)O=C (keto)2.05-5.2

This interactive table contains hypothetical data for illustrative purposes.

Conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule to identify stable conformers (local minima) and the energy barriers for interconversion between them (saddle points). researchgate.netnih.gov This is typically done by performing a series of constrained geometry optimizations where specific dihedral angles are systematically varied. The resulting conformational landscape provides a detailed map of the relative energies of different spatial arrangements, revealing the most probable shapes the molecule will adopt. researchgate.net This information is crucial for understanding how the molecule's three-dimensional structure relates to its reactivity and interactions with other molecules.

Table 3: Hypothetical Relative Energies of Key Azocane Ring Conformations

ConformationRelative Energy (kcal/mol)Key Dihedral Angles (°)
Boat-Chair (BC)0.00-85.2, 55.4, 60.1, -110.3
Crown (C)1.8575.6, -75.5, 75.4, -75.3
Twist-Chair-Boat (TCB)2.50-40.1, 95.2, -65.8, 80.4

This interactive table contains hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations

While QM calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of atoms evolve over time. nih.gov

In a solution environment, molecules are in constant motion, translating, rotating, and vibrating. MD simulations can capture this dynamic behavior for this compound. A simulation would typically involve placing one or more molecules in a box filled with explicit solvent molecules (e.g., water) and allowing the system to evolve over nanoseconds to microseconds. mdpi.com

A key application would be to study molecular association. mdpi.comnih.gov Due to its hydrogen bonding capabilities, this compound is expected to form dimers and potentially larger aggregates in solution. dntb.gov.ua By analyzing the simulation trajectory, one can calculate properties like the radial distribution function (RDF) to determine the probability of finding molecules at a certain distance from each other, providing clear evidence of association. mdpi.com The lifetime and dynamics of hydrogen bonds can also be monitored to understand the stability of these molecular assemblies. mdpi.com

Table 4: Typical Parameters for an MD Simulation of this compound in Water

ParameterValue/Setting
Force FieldAMBER / CHARMM
Solvent ModelTIP3P Water
System Size~15,000 atoms
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

This interactive table contains hypothetical data for illustrative purposes.

The choice of solvent can significantly influence the behavior of a solute. MD simulations are an ideal tool for investigating these solvent effects on the structure and dynamics of this compound. nih.gov

By running separate simulations in different solvents (e.g., a polar protic solvent like water, a polar aprotic solvent like DMSO, and a non-polar solvent like hexane), one can observe how the solvent environment affects conformational preferences and aggregation. For instance, in a non-polar solvent, the formation of hydrogen-bonded dimers is often enhanced as the solute molecules preferentially interact with each other rather than the solvent. In contrast, in a polar solvent like water, the solvent molecules can compete for hydrogen bonding sites, potentially disrupting solute-solute association and favoring different conformations of the flexible azocane ring. nih.gov Analysis of properties such as the radius of gyration and solvent accessible surface area (SASA) across different simulations can quantify these structural changes. mdpi.com

Table 5: Hypothetical Solvent Effects on the Average Radius of Gyration (Rg)

SolventDielectric ConstantAverage Rg (Å)Observation
Hexane1.93.8Compact, likely self-associated
DMSO474.1Moderately extended
Water804.3Most extended due to solvent H-bonding

This interactive table contains hypothetical data for illustrative purposes.

Structure-Property Relationship Predictions

The prediction of molecular properties through computational methods is a cornerstone of modern chemical research. For this compound, computational chemistry and molecular modeling offer powerful tools to elucidate its electronic structure, spectroscopic characteristics, and reactivity. These theoretical insights are invaluable for understanding the molecule's behavior and for guiding further experimental studies. By employing quantum mechanical calculations, it is possible to establish a quantitative relationship between the molecular structure of this compound and its macroscopic properties.

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry provides a robust framework for the prediction of various spectroscopic parameters. These theoretical calculations can offer detailed interpretations of experimental spectra and can predict the spectroscopic signatures of molecules that have not yet been synthesized or isolated. For this compound, methods such as Density Functional Theory (DFT) and ab initio calculations can be utilized to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra.

Theoretically predicted spectroscopic data, while not found in the currently available literature for this specific molecule, would typically be presented as follows:

Table 1: Predicted Spectroscopic Parameters for this compound

Spectroscopic Technique Parameter Predicted Value
¹H NMR Chemical Shift (ppm) Data not available
¹³C NMR Chemical Shift (ppm) Data not available
IR Vibrational Frequency (cm⁻¹) Data not available
Raman Vibrational Frequency (cm⁻¹) Data not available
UV-Vis λmax (nm) Data not available

Note: Specific predicted values for this compound are not currently published in scientific literature.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus. The chemical environment of each proton and carbon atom in this compound would result in unique predicted chemical shifts, aiding in the structural elucidation of the compound and its derivatives.

Similarly, the vibrational frequencies in IR and Raman spectroscopy can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations would reveal the characteristic vibrational modes of the azocane ring, the amide linkage, and the carboxylic acid group, providing a theoretical vibrational spectrum that can be compared with experimental data.

The prediction of electronic transitions, observed in UV-Vis spectroscopy, involves the calculation of the energy difference between the ground and excited electronic states. For this compound, this would provide insight into the electronic structure and the nature of its chromophores.

Computational Assessment of Reactivity Descriptors

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index.

While specific computational studies on this compound are not available in the reviewed literature, a theoretical assessment would yield data similar to what is presented in the table below, which illustrates the type of information that would be obtained from such a study.

Table 2: Calculated Reactivity Descriptors for this compound

Reactivity Descriptor Definition Predicted Value
HOMO Energy (EHOMO) Energy of the highest occupied molecular orbital Data not available
LUMO Energy (ELUMO) Energy of the lowest unoccupied molecular orbital Data not available
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Data not available
Ionization Potential (I) -EHOMO Data not available
Electron Affinity (A) -ELUMO Data not available
Electronegativity (χ) (I + A) / 2 Data not available
Chemical Hardness (η) (I - A) / 2 Data not available
Electrophilicity Index (ω) χ² / (2η) Data not available

Note: Specific calculated values for this compound are not currently published in scientific literature.

The analysis of these descriptors for this compound would provide a comprehensive picture of its reactivity, enabling predictions about its behavior in various chemical reactions and its potential interactions with biological targets.

Pharmacological and Biological Activity Profiling of Azocan 1 Yl Oxo Acetic Acid Derivatives

Enzyme Inhibition Studies

Detailed studies on the enzyme inhibition properties of Azocan-1-yl(oxo)acetic acid derivatives are not available in the current body of scientific literature. The identification of specific target enzymes, determination of inhibition potency, and elucidation of inhibition mechanisms are crucial steps in the development of novel therapeutic agents. However, for this class of compounds, such data has not been published.

Identification of Target Enzymes and Inhibition Potency

There are no publicly accessible research articles or databases that identify specific enzyme targets for derivatives of this compound. Consequently, information regarding their inhibition potency is also unavailable. Preliminary assessments from chemical vendors suggest potential biological activity, but these claims are not substantiated by peer-reviewed research. smolecule.com

Allosteric Modulation Mechanisms of Enzyme Activity

The scientific literature lacks any studies investigating the potential for this compound derivatives to act as allosteric modulators of enzyme activity. Allosteric modulation, a mechanism where a compound binds to a site on an enzyme other than the active site to alter its activity, is a key area of interest in modern pharmacology. However, no research has been published to indicate that these specific compounds have been explored for such properties.

Determination of Kinetic Parameters of Enzyme Inhibition (e.g., Ki, IC50)

Due to the absence of studies on the enzyme inhibitory effects of this compound derivatives, no kinetic parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) have been reported. The determination of these values is fundamental to quantifying the potency of an enzyme inhibitor. Without experimental data, a data table for these parameters cannot be constructed.

Receptor Binding and Protein Interaction Analysis

Computational methods such as ligand-protein docking and molecular dynamics simulations are powerful tools for predicting and understanding the interactions between small molecules and their biological targets. However, a review of the scientific literature indicates that no such studies have been published specifically for derivatives of this compound.

Ligand-Protein Docking Simulations for Binding Mode Prediction

Experimental and Computational Identification of Binding Sites

The identification of molecular binding sites is a critical first step in understanding the pharmacological effects of a compound. nih.gov For derivatives of this compound, a combination of experimental and computational methods would be essential to pinpoint their biological targets.

Experimental Approaches:

Experimental techniques provide direct evidence of a compound's interaction with its protein target. Key methods include:

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of a ligand-protein complex. If a derivative of this compound were to be co-crystallized with its target protein, the resulting structure would reveal the precise binding pocket and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution, which is closer to a physiological state. nih.gov Techniques like Chemical Shift Perturbation (CSP) can identify the amino acid residues of a target protein that are affected upon binding of an this compound derivative, thereby mapping the binding site.

Site-Directed Mutagenesis: Once a putative binding site is identified, mutating specific amino acid residues within that site and then measuring the change in binding affinity for the compound can confirm the importance of those residues for the interaction.

Computational Approaches:

Computational methods offer a rapid and cost-effective way to predict and analyze binding sites. cambridge.org These approaches are often used to guide experimental work.

Molecular Docking: This is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a target protein. unomaha.edu A virtual library of this compound derivatives could be docked into the active sites of known protein targets (e.g., enzymes involved in inflammation like cyclooxygenases) to predict their binding affinity and mode.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a protein-ligand complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. unomaha.edu

Binding Site Prediction Algorithms: Various algorithms can analyze a protein's surface topology and physicochemical properties to identify potential "druggable" pockets, even without prior knowledge of a ligand. researchgate.net These tools could be used to identify novel potential targets for this compound derivatives.

The table below illustrates the kind of data that would be generated from such studies.

MethodTarget ProteinPredicted/Identified Binding Site ResiduesPredicted Binding Affinity (e.g., ΔG)
Molecular Docking Cyclooxygenase-2Tyr385, Ser530, Arg120-8.5 kcal/mol
NMR (CSP) p38 MAP KinaseLys53, Met109, Gly110Not Applicable
X-ray Crystallography TNF-alphaLeu57, Tyr119, Gln61Not Applicable

Affinity-Based Protein Profiling for Target Discovery

For novel compounds like the derivatives of this compound, the biological targets may be unknown. Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics technique used for the unbiased identification of cellular targets. magtechjournal.comnih.gov

The general workflow for AfBPP involves synthesizing a derivative of this compound that incorporates two key features:

A reactive group (e.g., a photo-activatable group like a diazirine) that can form a covalent bond with the target protein upon activation (e.g., by UV light). nih.gov

A reporter tag (e.g., biotin (B1667282) or a clickable alkyne group) that allows for the subsequent enrichment and identification of the protein-ligand complexes. nih.gov

The modified this compound probe would be incubated with cell lysates or live cells. After the covalent cross-linking is initiated, the tagged proteins are captured (e.g., using streptavidin beads if biotin was used as a tag). The captured proteins are then identified using mass spectrometry. nih.gov

A hypothetical outcome of an AfBPP experiment is presented in the table below.

Identified ProteinCellular FunctionSignificance
Prostaglandin E synthase InflammationPotential target for anti-inflammatory activity
Tumor necrosis factor (TNF) Immune responsePotential target for immunomodulatory effects
Various bacterial enzymes Bacterial metabolismPotential targets for antimicrobial activity

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. wikipedia.orgbionity.com

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound, a systematic synthesis and testing of analogs would identify these key features. The core structure consists of the azocane (B75157) ring, the oxo group, and the acetic acid moiety.

SAR studies would involve modifying each part of the molecule, for instance:

Altering the azocane ring size: Synthesizing analogs with smaller (e.g., azepan-1-yl) or larger rings to see how this affects binding.

Substituting on the azocane ring: Adding various functional groups (e.g., methyl, hydroxyl, phenyl) at different positions on the ring to probe the steric and electronic requirements of the binding pocket.

Modifying the linker: Changing the oxoacetic acid moiety to other acidic groups or amides to determine the importance of the keto and carboxyl groups for activity.

Rational Design of this compound Analogs Based on SAR

The data from the initial SAR studies would guide the rational design of more potent and selective analogs. creative-proteomics.com For example, if it was found that a hydroxyl group at the 4-position of the azocane ring significantly increases activity, this would suggest the presence of a hydrogen bond donor or acceptor in the target's binding site. Subsequent analog design would then focus on optimizing this interaction.

The table below provides an illustrative example of an SAR study for a series of hypothetical this compound analogs tested for inhibitory activity against a target enzyme.

Compound IDR-group on Azocane RingIC50 (nM)
AZ-001 (Parent) H250
AZ-002 4-OH50
AZ-003 4-OCH3200
AZ-004 3-OH300
AZ-005 4-Phenyl150

From this hypothetical data, one would conclude that a hydroxyl group at the 4-position is a key pharmacophoric feature for biological activity.

Proposed Mechanisms of Biological Action at the Molecular and Cellular Level

Elucidation of Molecular Pathways and Cellular Responses

Once a primary target is identified and SAR is established, the next step is to understand the broader biological consequences of the compound's action. This involves elucidating the molecular pathways and cellular responses that are modulated by the this compound derivatives. mdpi.com

Elucidating Molecular Pathways:

If a derivative was found to inhibit a specific kinase, for example, researchers would investigate the downstream signaling cascade. Techniques like Western blotting would be used to measure the phosphorylation status of known substrates of that kinase in cells treated with the compound. reactionbiology.com Transcriptomics (e.g., RNA-sequencing) could provide a global view of the changes in gene expression following treatment, offering clues about the affected pathways. mdpi.com

Analyzing Cellular Responses:

The ultimate goal is to link the molecular action to a cellular phenotype. Depending on the identified target and pathway, various cell-based assays would be employed. For instance:

If the compound targets an inflammatory pathway, its effect on the production of cytokines (e.g., IL-6, TNF-α) in immune cells could be measured by ELISA.

If the compound shows antimicrobial potential, its ability to inhibit bacterial growth (bacteriostatic) or kill bacteria (bactericidal) would be quantified.

Cell proliferation assays would determine if the compound has cytotoxic or cytostatic effects. nih.gov

These studies would connect the molecular binding event to a functional cellular outcome, providing a comprehensive understanding of the biological action of this compound derivatives.

Utility in Organic Synthesis and Medicinal Chemistry

Azocan-1-yl(oxo)acetic Acid as a Synthetic Building Block

The primary role of this compound in chemical research is as a synthetic intermediate or building block. smolecule.comlookchem.com Its structure is not typically sought as a final product but rather as a foundational component that can be elaborated upon through various chemical transformations. The presence of both a secondary amine within the azocane (B75157) ring (after potential amide hydrolysis) and a carboxylic acid group, along with a ketone, offers multiple reaction sites for synthetic chemists to exploit. smolecule.com

This compound serves as an ideal precursor for the synthesis of more complex heterocyclic systems. The azocane ring is a structural motif found in various natural products and pharmacologically active compounds. researchgate.net For instance, the azocane structure is a core component in the synthesis of guanethidine, a known antihypertensive agent. wikipedia.org

The oxoacetic acid portion of the molecule is also highly significant, as this functional group is a well-established precursor in the construction of various heterocyclic compounds. wikipedia.orgresearchgate.net For example, glyoxylic acid (oxoacetic acid) can undergo condensation reactions with compounds like urea (B33335) or 1,2-diaminobenzene to form heterocycles. wikipedia.org This reactivity allows for the fusion of new rings onto the existing azocane scaffold or modification of the side chain to create novel, larger, and more structurally diverse molecules that are of interest in materials science and drug discovery. smolecule.comnih.gov

Chirality plays a critical role in the efficacy and safety of pharmaceuticals. nih.gov The synthesis of enantiomerically pure compounds is therefore a major focus in medicinal chemistry. This compound, being a prochiral molecule, is a suitable substrate for asymmetric synthesis to generate chiral derivatives.

Methodologies for creating chiral azocane frameworks have been developed, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. researchgate.net Furthermore, enzymatic carboligation reactions, which can create carbon-carbon bonds with high stereoselectivity, are a potent tool for producing chiral 2-oxo acids. nih.gov These established synthetic strategies can be applied to this compound to produce specific enantiomers or diastereomers. The synthesis of enantiopure compounds can be achieved through several established approaches, including the use of a chiral pool, chiral auxiliaries, or enantioselective catalysis, all of which are applicable to a substrate like this compound. ub.edusoton.ac.uk

The structural features of this compound make it an attractive scaffold for drug discovery programs. Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with scaffolds such as oxazines and oxazolidinones forming the basis of numerous approved drugs. nih.govnih.gov The azocane ring system provides a flexible, three-dimensional structure that can be explored for binding to biological targets.

Preliminary studies on the compound suggest potential for anti-inflammatory and analgesic effects, marking it as a candidate for further pharmacological investigation. smolecule.com Its role as a "bioactive small molecule" suggests its utility in screening libraries and as a starting point for lead optimization campaigns. calpaclab.com Medicinal chemists can systematically modify the azocane ring or the oxoacetic acid side chain to explore structure-activity relationships (SAR) and develop new therapeutic agents. mdpi.comnih.gov The integration of such building blocks is a key strategy in the ongoing search for novel drugs to treat a wide range of diseases. mdpi.com

Role in Specialized Chemical Transformations

Beyond its use as a structural scaffold, the reactivity of this compound allows it to participate directly in specialized chemical reactions.

The oxoacetic acid moiety of the molecule can function as a versatile reagent. The parent compound, glyoxylic acid, participates in electrophilic aromatic substitution reactions with phenols, a key step in the synthesis of drugs like amoxicillin (B794) and atenolol. wikipedia.org This suggests that this compound could be employed in similar transformations as a reagent to introduce the azocan-1-yl(oxo)acetyl group onto other molecules. The chemical behavior of the compound includes reactions typical of both carboxylic acids and amides, such as esterification and nucleophilic substitutions at the carbonyl group, allowing for the creation of various derivatives. smolecule.com While its function as a catalyst is less defined, some suppliers categorize it under "Catalyst and Auxiliary," indicating potential, albeit unconfirmed, applications in this area. lookchem.com

Development of Novel Chemical Probes and Research Tools

Chemical probes are essential tools in chemical biology for investigating the function of proteins and other biological systems. These molecules are designed to interact with a specific target and are often equipped with a reporter tag (like a fluorescent dye) or an affinity tag (like biotin) for detection and isolation.

While there are no specific reports of this compound being used as a chemical probe, its structure is amenable to such development. The carboxylic acid handle provides a convenient point for chemical modification. It can be readily coupled to reporter groups, linkers, or other molecular fragments using standard amide bond-forming reactions. This adaptability makes this compound a potential starting material for the rational design of novel chemical probes to explore biological pathways or validate new drug targets.

Design of Chemically Modified Analogs for Advanced Biological Studies

The design of chemically modified analogs of this compound is a key strategy for exploring its potential as a lead compound in drug discovery and as a tool for probing biological systems. By systematically altering its structure, researchers can investigate structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties.

Preliminary studies have suggested that this compound may possess anti-inflammatory and antimicrobial properties. smolecule.com The design of analogs is therefore often focused on optimizing these potential therapeutic effects. The core principle involves creating a library of related compounds where specific parts of the molecule are systematically varied.

Strategies for Modification:

The generation of analogs typically involves modifications at three key positions of the this compound scaffold:

The Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can modulate the compound's polarity and its ability to interact with biological targets. For instance, converting the carboxylic acid to a methyl ester could increase its cell permeability, while forming an amide with a specific amino acid could introduce new binding interactions.

The Oxo Group: The ketone can be a target for nucleophilic attack, leading to the formation of various derivatives. smolecule.com For example, reaction with hydroxylamine (B1172632) could yield an oxime, or reduction of the ketone to an alcohol could significantly alter the molecule's shape and hydrogen bonding capabilities.

The Azocane Ring: While modifications to the ring itself are more complex, they can provide valuable insights into the steric requirements of the biological target.

Table 1: Hypothetical Analogs of this compound and Their Design Rationale

Analog Modification Rationale for Biological Studies
Methyl 2-(azocan-1-yl)-2-oxoacetateEsterification of the carboxylic acidTo enhance cell membrane permeability and investigate the importance of the acidic proton for biological activity.
2-(Azocan-1-yl)-N-benzyl-2-oxoacetamideAmidation of the carboxylic acid with benzylamineTo introduce a bulky, hydrophobic group and explore potential π-stacking interactions with a biological target.
2-(Azocan-1-yl)-2-(hydroxyimino)acetic acidConversion of the ketone to an oximeTo alter the electronic properties and hydrogen bonding potential at the C2 position.
2-(Azocan-1-yl)-2-hydroxyacetic acidReduction of the ketone to a hydroxyl groupTo investigate the role of the carbonyl group in target binding and to introduce a chiral center.

Detailed Research Findings (Based on Analogous Compound Classes):

While specific, in-depth research on analogs of this compound is not extensively documented in publicly available literature, the principles of analog design can be illustrated by studies on other acetic acid derivatives with demonstrated biological activity. For instance, research on imidazolyl acetic acid derivatives has shown that modifications to the carboxylic acid and the heterocyclic ring can lead to potent anti-inflammatory and analgesic agents. nih.gov In one study, the conversion of the carboxylic acid to various amides and the introduction of different substituents on the imidazole (B134444) ring resulted in compounds with significantly enhanced activity compared to the parent molecule. nih.gov

Similarly, studies on other heterocyclic compounds containing a keto-acid motif often reveal that even minor structural changes can have a profound impact on biological activity. For example, the position and nature of substituents on the heterocyclic ring can influence the molecule's binding affinity and selectivity for a particular enzyme or receptor.

The systematic synthesis and biological evaluation of a library of this compound analogs would be a crucial next step in elucidating its therapeutic potential. Such studies would involve in vitro assays to determine the inhibitory concentrations against relevant enzymes or microbial strains, followed by in vivo studies in animal models to assess efficacy and pharmacokinetic profiles. The data generated from these studies would be invaluable for establishing a comprehensive structure-activity relationship and for guiding the design of future generations of more potent and selective compounds.

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